molecular formula C4H10ClNOS B1321775 Thiomorpholine-1-oxide hydrochloride CAS No. 76176-87-9

Thiomorpholine-1-oxide hydrochloride

Cat. No. B1321775
CAS RN: 76176-87-9
M. Wt: 155.65 g/mol
InChI Key: CNAHTBMMJSMMEC-UHFFFAOYSA-N
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Description

Thiomorpholine-1-oxide hydrochloride is a chemical compound that is derived from thiomorpholine. It is a sulfur-containing heterocycle that can be synthesized and modified for various applications in chemistry and biology.

Synthesis Analysis

The synthesis of chiral nonracemic thiomorpholines has been achieved from limonene or achiral alkenes using alpha-methylbenzylamine to control absolute stereochemistry . Additionally, a new synthesis of thiomorpholine has been reported through the ring closure of β-chloro-β′-aminodiethylene-sulfide with potassium hydroxide . Oxidation of alkyl-substituted thiomorpholines with hydrogen peroxide leads to the formation of thiomorpholine-1-oxide and thiomorpholine-1,1-dioxide . Furthermore, the synthesis of thiomorpholine-N-borane has been described, which involves the displacement of BH3 from tetrahydrofuran-borane .

Molecular Structure Analysis

The molecular structure of thiomorpholine derivatives has been elucidated through various studies. For instance, the crystal structure of a thiomorpholinochlorin complex confirmed its nonplanar, ruffled structure . The ring-opening reactions of thiomorpholine with [Ru3(CO)12] have been studied, revealing the formation of compounds with a μ-η2-SCH2CH2NH2 ligand and a closed triruthenium cluster .

Chemical Reactions Analysis

Thiomorpholines have been used to generate sulfur ylides for asymmetric epoxidation of aldehydes, achieving excellent yields and selectivities . Desulfurization reactions of thiomorpholinochlorins have been explored, leading to the formation of bis-phenyl-linked chlorins and bis-indene-annulated porphyrins . The reactivity of thiomorpholine with sulfonic acid chlorides, isocyanates, diisocyanates, and isothiocyanates has been described, resulting in a variety of derivatives . Additionally, thiomorpholine-N-borane reacts with NaOCl, suggesting susceptibility to attack by hypochlorite ion .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiomorpholine derivatives have been investigated in various studies. For example, the potentiometric properties of a carbon paste electrode modified with reduced graphene oxide for the determination of trihexyphenidyl hydrochloride have been examined . The oxidation of thiomorpholine and its derivatives with hydrogen peroxide has been studied, providing insights into the formation of sulfoxides and sulfones . The hydrolysis and oxidation reactions of thiomorpholine-N-borane have been compared to those of morpholine-borane, revealing differences in reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Thiomorpholine derivatives, including Thiomorpholine-1-oxide hydrochloride, have been studied for their antimicrobial activity. Research has focused on developing compounds with increased microbial intracellular concentration and decreased microbial resistance. These derivatives are synthesized through nucleophilic substitution reactions and tested for their effectiveness against microbes. This synthesis and testing indicate potential applications in developing new antimicrobials (Kardile & Kalyane, 2010).

Medicinal Chemistry Building Blocks

  • Thiomorpholine and its 1,1-dioxide form are significant building blocks in medicinal chemistry. Thiomorpholine-1-oxide hydrochloride, as part of this group, plays a role in the development of analogs with interesting biological profiles. These compounds are synthesized from inexpensive materials using straightforward chemistry, demonstrating their utility in creating a variety of medicinally relevant structures (Walker & Rogier, 2013).

Oxidation Reactions and Compound Synthesis

  • Studies on the oxidation of alkyl-substituted Thiomorpholines, including the hydrochloride form, have led to the development of various derivatives. These derivatives are utilized in the synthesis of a range of compounds, including s-triazine derivatives and urea or thiourea derivatives. This research highlights the reactivity of Thiomorpholine-1-oxide hydrochloride in synthesizing diverse chemical structures with potential applications in various fields (Asinger, Neuray, Wilms, & Saus, 1973).

Fluorescent Probe Development

  • Thiomorpholine derivatives have been investigated for their potential use in developing selective fluorescent probes. A probe containing the Thiomorpholine unit has been synthesized for detecting hypochlorous acid, indicating potential applications in imaging and diagnostics (Świerczyńska et al., 2021).

Antioxidant and Cytotoxic Activities

  • A class of N-azole substituted Thiomorpholine derivatives, including Thiomorpholine-1-oxide hydrochloride, has shown significant antioxidant and cytotoxic activities. These properties suggest potential applications in the development of therapeutics targeting oxidative stress-related diseases and cancer (Reddy et al., 2014).

Anti-Microbial Activity Analysis

  • Thiomorpholine derivatives have been evaluated for their antibacterial properties. Investigations into their interactions with bacterial drug targets, such as DNA gyrase, reveal their potential as antibiotic leads. This research underscores their application in addressing bacterial infections and antibiotic resistance (Nwuche, Ujam, Ibezim, & Ujam, 2017).

Safety And Hazards

Thiomorpholine-1-oxide hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ . It is advised not to breathe dust or vapor, and to avoid getting it in eyes, on skin, or on clothing . It should be stored in a cool, dry, well-ventilated place and the container should be kept tightly closed .

Future Directions

Thiomorpholine and its thio analogue thiomorpholine are moieties with multifaceted roles, and have demonstrated myriad physiological activity . This has made researchers keen and propelled them to explore these privileged scaffolds . A scalable route to generate thiomorpholine from low-cost starting materials is highly desirable . Two new methacrylates derived from thiomorpholine were prepared, indicating potential future directions in the synthesis of new compounds .

properties

IUPAC Name

1,4-thiazinane 1-oxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NOS.ClH/c6-7-3-1-5-2-4-7;/h5H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAHTBMMJSMMEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiomorpholine-1-oxide hydrochloride

CAS RN

76176-87-9
Record name Thiomorpholine, 1-oxide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76176-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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